

# Exploring the chemical space of Pyrazol-1-yl-methanol scaffolds

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## Compound of Interest

Compound Name: Pyrazol-1-yl-methanol

Cat. No.: B075581

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## Introduction: The Pyrazole Scaffold as a Privileged Structure

The pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.<sup>[1][2][3]</sup> Its unique structural and electronic properties allow it to serve as a versatile core for designing ligands that can interact with a multitude of biological targets with high affinity and selectivity.<sup>[1][2]</sup> Pyrazole-based compounds are central to numerous FDA-approved drugs and clinical candidates, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.<sup>[4][5][6]</sup>

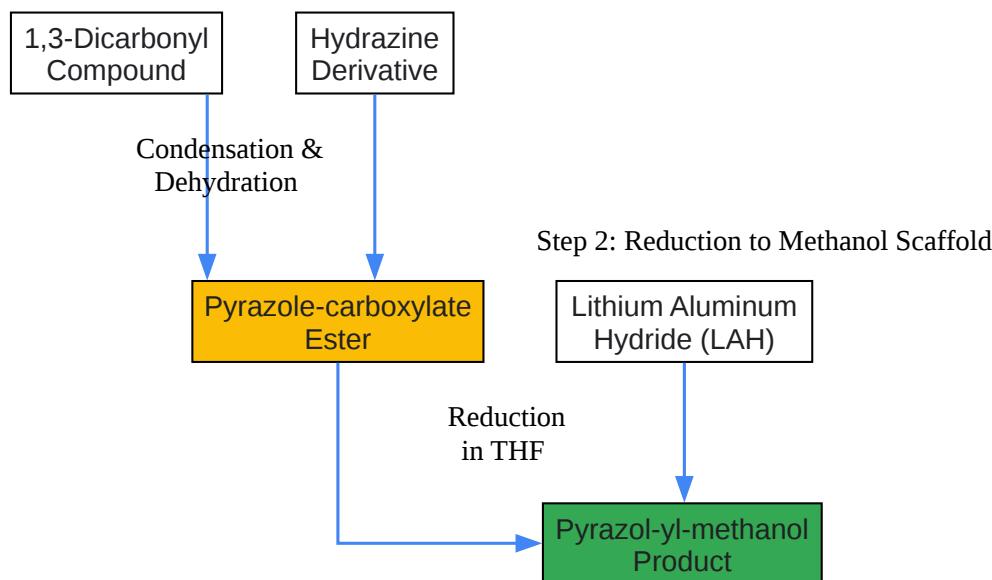
The **Pyrazol-1-yl-methanol** motif, specifically, incorporates a hydroxymethyl group at the N1 position of the pyrazole ring. This feature provides a key point for hydrogen bonding and can be crucial for anchoring the molecule within a target's active site. Furthermore, this scaffold allows for extensive functionalization at other positions of the pyrazole ring, enabling the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a technical overview of the synthesis, biological activities, and experimental evaluation of **Pyrazol-1-yl-methanol** scaffolds, with a particular focus on their application as kinase inhibitors in oncology.

## Synthesis of Pyrazol-1-yl-methanol Scaffolds

The synthesis of pyrazole derivatives is well-established, with the Knorr pyrazole synthesis being a cornerstone method.<sup>[7]</sup> This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.<sup>[7]</sup> However, to achieve the specific **Pyrazol-1-yl-methanol** scaffold, a common and effective strategy involves the initial synthesis of a pyrazole-carboxylate ester followed by its chemical reduction.

A reliable method for obtaining the core scaffold is the reduction of a pyrazole-4-carboxylate using a powerful reducing agent like lithium aluminum hydride (LAH).<sup>[8]</sup> This two-step process provides a direct route to the desired hydroxymethyl functionality.

Step 1: Pyrazole Ring Formation (e.g., Knorr Synthesis)



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General synthetic workflow for Pyrazol-yl-methanol scaffolds.

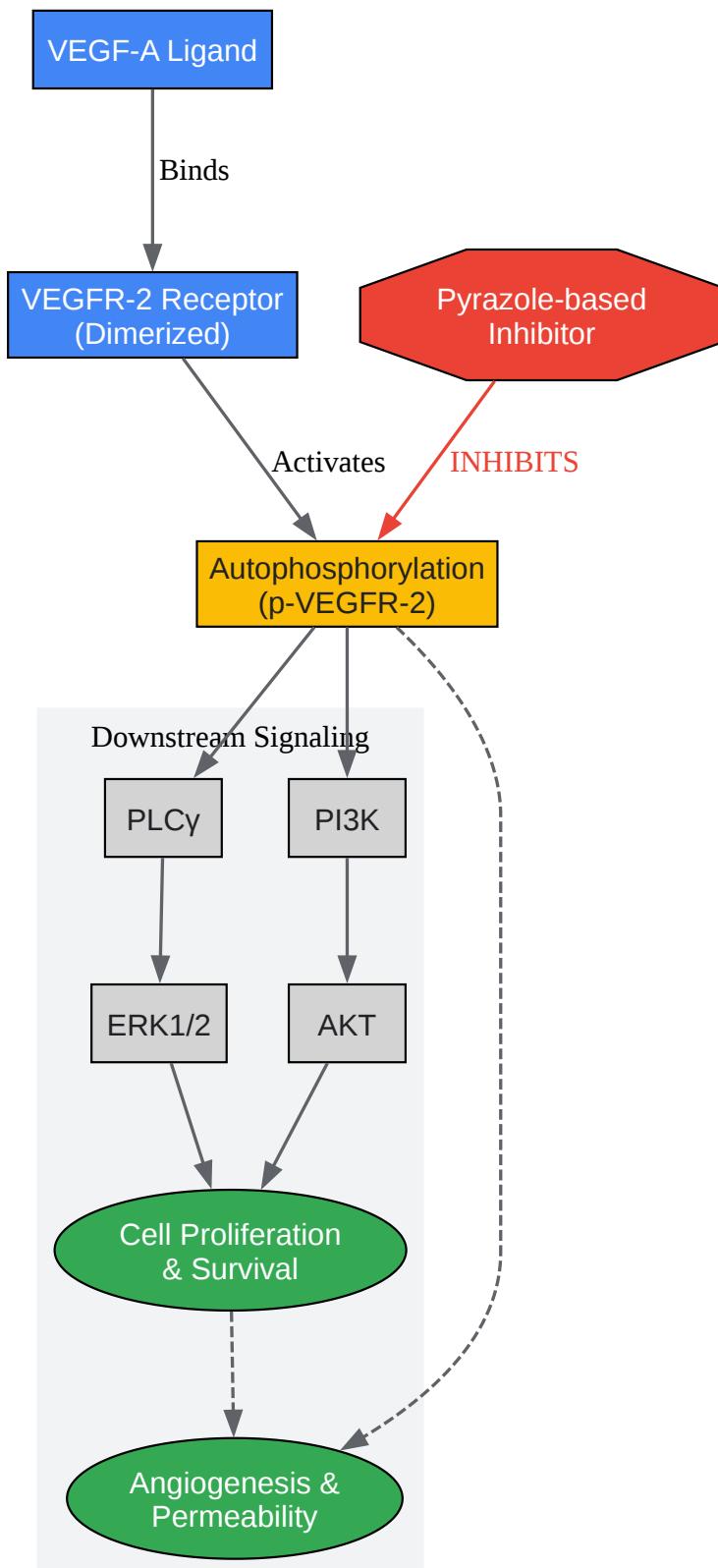
## Biological Applications as Kinase Inhibitors

A significant application of pyrazole scaffolds is in the development of protein kinase inhibitors for cancer therapy.<sup>[3][9]</sup> Protein kinases are crucial regulators of cellular signaling pathways

that control cell growth, proliferation, and survival.[1][9] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[2] Pyrazole derivatives have been successfully developed to inhibit a wide range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and BRAF.[1][9][10]

## Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[11] Pyrazole-based inhibitors can block the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and the activation of downstream signaling cascades.[12] This inhibition leads to a suppression of tumor-induced angiogenesis, thereby starving the tumor of essential nutrients and oxygen.



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Inhibition of the VEGFR-2 signaling pathway by a pyrazole scaffold.

## Data Presentation: Quantitative Inhibitory Activity

The tables below summarize quantitative data for various pyrazole derivatives, demonstrating their potency as both specific enzyme inhibitors and general cytotoxic agents against cancer cell lines.

Table 1: Kinase Inhibitory Activity of Selected Pyrazole Derivatives

Compound Class	Target Kinase	IC50 Value	Reference
Pyrazole Derivative	VEGFR-2	0.192 μM	[13]
Pyrazole Derivative	VEGFR-2	0.241 μM	[13]
Pyrazoline Derivative	VEGFR-2	0.135 μM	[14]
Pyrazoline Derivative	HER2	0.253 μM	[14]
Pyrazoline Derivative	EGFR	0.574 μM	[14]
Dihydropyrazole	BRAFV600E	0.20 μM	[10]
3-Aminopyrazole	CDK16	160 nM (KD)	[15]

| Pyrazole Derivative | mTOR | 203 nM | [4] |

Table 2: Cytotoxic Activity of Selected Pyrazole Derivatives Against Human Cancer Cell Lines

Compound Class	Cell Line	Cancer Type	IC50 / GI50 Value	Reference
Pyrazole-Chalcone	HNO-97	Head and Neck	10.0 $\mu$ M	[16]
Triarylpyrazole	MCF-7	Breast	6.53 $\mu$ M	[9]
Pyrazole-Indole Hybrid	HepG2	Liver	6.1 $\mu$ M	[17]
Pyrazole-Indole Hybrid	HCT-116	Colorectal	11.2 $\mu$ M	[17]
Biotin-Pyrazole	U251	Brain	3.5 $\mu$ M	[18]
Pyrazole Derivative	A549	Lung	14 $\mu$ M	[4]

| Benzopyrano Pyrazole | HepG2 | Liver | 10.37  $\mu$ M | [19] |

## Experimental Protocols

This section provides detailed methodologies for the synthesis of a core scaffold and for key biological assays used to evaluate its efficacy.

### Protocol 1: Synthesis of (1H-Pyrazol-4-yl)methanol[8]

This protocol describes the reduction of a pyrazole ester to its corresponding alcohol.

- Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LAH, 1.0 M solution in THF, 2.0 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.
- Addition of Ester: Slowly add a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 equivalent) dissolved in anhydrous THF dropwise to the cooled LAH suspension.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer

Chromatography (TLC).

- Quenching: Upon completion, cool the reaction mixture back to 0°C. Carefully and sequentially quench the reaction by the dropwise addition of water (e.g., 1.36 mL per 45 mmol LAH), followed by a 1 M aqueous solution of sodium hydroxide (e.g., 10 mL per 45 mmol LAH). Stir the resulting mixture for 20 minutes.
- Drying and Filtration: Add anhydrous magnesium sulfate (MgSO<sub>4</sub>) to the mixture and stir for an additional 30 minutes at room temperature. Filter the solids through a pad of diatomaceous earth (Celite®) and wash the filter cake thoroughly with THF and methanol.
- Isolation: Combine the filtrates and concentrate the solvent under reduced pressure (rotary evaporation) to yield the (1H-pyrazol-4-yl)methanol product, typically as a white solid.
- Characterization: Confirm the structure and purity of the product using techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry.

## Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-based)[11][12][13]

This assay quantifies the inhibitory activity of a compound by measuring the amount of ATP consumed during the kinase reaction. Lower luminescence indicates higher kinase activity.

- Reagent Preparation: Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water. Prepare serial dilutions of the pyrazole test compound in 1x Kinase Buffer (with a constant percentage of DMSO, not exceeding 1%).[11][12] Dilute the recombinant human VEGFR-2 enzyme to the desired concentration in the kinase buffer.
- Master Mix Preparation: Prepare a Master Mix containing 1x Kinase Buffer, ATP (at a concentration near the Km for VEGFR-2), and the kinase substrate (e.g., Poly(Glu,Tyr) 4:1). [12]
- Assay Plate Setup: To a solid white 96-well assay plate, add 2.5 µL of the diluted test compound to the "Test Inhibitor" wells. Add 2.5 µL of the DMSO/buffer vehicle to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[12]

- Kinase Reaction: Initiate the reaction by adding 12.5  $\mu$ L of the Master Mix to each well. Then, add the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Do not add enzyme to the "Blank" wells. Incubate the plate at 30°C for 30-45 minutes.[13]
- Signal Generation: Stop the kinase reaction by adding 25  $\mu$ L of ADP-Glo™ Reagent to each well. Incubate at room temperature for 45 minutes to deplete the remaining ATP.[13] Add 50  $\mu$ L of Kinase Detection Reagent to each well, which converts the generated ADP back to ATP and produces a luminescent signal via a luciferase reaction. Incubate for another 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence signal using a microplate reader.
- Data Analysis: Subtract the average background signal from the "Blank" wells. Calculate the percent inhibition for each test compound concentration relative to the "Positive Control". Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[12]

## Protocol 3: MTT Assay for Cellular Proliferation and Cytotoxicity[4][20]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

- Cell Seeding: Seed human cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100  $\mu$ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[20]
- Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in culture medium. Remove the old medium from the cells and replace it with 100  $\mu$ L of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and a vehicle control (DMSO). Incubate the plate for 48-72 hours.[4]
- MTT Addition: After the incubation period, add 20-50  $\mu$ L of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.[20]

- Formazan Solubilization: Carefully remove the medium from each well. Add 100-150  $\mu$ L of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[\[20\]](#)
- Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).

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